molecular formula C11H13B B3029238 1-Bromo-4-cyclopentylbenzene CAS No. 59734-91-7

1-Bromo-4-cyclopentylbenzene

Cat. No. B3029238
CAS RN: 59734-91-7
M. Wt: 225.12
InChI Key: NVJMEQDYMUAAKL-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopentylbenzene is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.13 .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-cyclopentylbenzene is 1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Bromo-4-cyclopentylbenzene is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-4-cyclopentylbenzene, focusing on six unique fields:

Organic Synthesis

1-Bromo-4-cyclopentylbenzene is widely used as an intermediate in organic synthesis. Its bromine atom can be replaced through various substitution reactions, making it a valuable building block for synthesizing more complex molecules. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-4-cyclopentylbenzene serves as a precursor for the synthesis of bioactive molecules. Its structure allows for the introduction of cyclopentyl and benzene rings into drug candidates, which can enhance the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This makes it a crucial component in the development of new therapeutic agents .

Material Science

1-Bromo-4-cyclopentylbenzene is used in the development of advanced materials, including liquid crystals and polymers. Its unique structure contributes to the formation of materials with desirable mechanical and thermal properties. Researchers utilize this compound to design materials for electronic displays, sensors, and other high-tech applications .

Catalysis

In the field of catalysis, 1-Bromo-4-cyclopentylbenzene is employed as a ligand or a catalyst precursor. Its ability to form stable complexes with transition metals makes it useful in various catalytic processes, including cross-coupling reactions and polymerization. These catalytic applications are essential for the efficient and sustainable production of chemicals .

Environmental Chemistry

Researchers in environmental chemistry use 1-Bromo-4-cyclopentylbenzene to study the behavior and fate of brominated organic compounds in the environment. This compound helps in understanding the degradation pathways, persistence, and potential environmental impacts of brominated pollutants. Such studies are crucial for developing strategies to mitigate environmental contamination .

Analytical Chemistry

In analytical chemistry, 1-Bromo-4-cyclopentylbenzene is used as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it suitable for use in techniques such as gas chromatography and mass spectrometry. This ensures accurate and reliable measurements in various analytical applications .

Safety and Hazards

The safety information available indicates that 1-Bromo-4-cyclopentylbenzene is associated with some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-cyclopentylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

1-Bromo-4-cyclopentylbenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-cyclopentylbenzene is the Suzuki–Miyaura coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 1-Bromo-4-cyclopentylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 1-Bromo-4-cyclopentylbenzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other reagents in the Suzuki–Miyaura coupling . .

properties

IUPAC Name

1-bromo-4-cyclopentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJMEQDYMUAAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710583
Record name 1-Bromo-4-cyclopentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopentylbenzene

CAS RN

59734-91-7
Record name 1-Bromo-4-cyclopentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59734-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-cyclopentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to bromo-4-cyclobutyl-benzene (described in example S113) using 823 mg of 1-(4-bromo-phenyl)-cyclopentanol (3.41 mmol), 652 μl of triethylsilane (4.10 mmol) and 649 μl of boron trifluoride diethyl etherate complex (5.12 mmol). The isolated residue was purified by flash column chromatography (1:9 EtOAc/-cyclohexane) to give 727 mg of a mixture of the desired 4-cyclopentyl-benzene and 1-bromo-4-cyclopent-1-enyl-benzene as a white semi-solid. This mixture was used in the following step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
823 mg
Type
reactant
Reaction Step Two
Quantity
652 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1.04 g of 1-bromo-4-cyclopent-1-enyl-benzene (4.7 mmol) and 100 mg of PtO2 in 25 ml toluene was stirred under an atmosphere of hydrogen at RT for 6 h. The reaction mixture was then filtered and the filtrate was evaporated to dryness to give 1.0 g of 1-bromo-4-cyclopentyl-benzene (95%) as a yellow liquid.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.